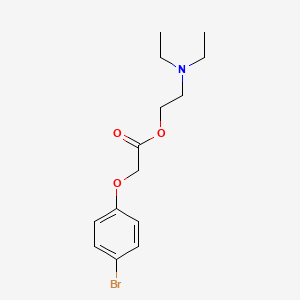
Acetic acid, (4-bromophenoxy)-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-diethylaminoethyl 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C14H20BrNO3. It is known for its unique structure, which includes a bromophenoxy group and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl 2-(4-bromophenoxy)acetate typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then esterified with 2-diethylaminoethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-diethylaminoethyl 2-(4-bromophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-diethylaminoethyl 2-(4-bromophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-diethylaminoethyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, while the bromophenoxy group may participate in binding interactions. These interactions can modulate biological processes and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
- 2-diethylaminoethyl 2-(4-chlorophenoxy)acetate
- 2-diethylaminoethyl 2-(4-fluorophenoxy)acetate
- 2-diethylaminoethyl 2-(4-methylphenoxy)acetate
Uniqueness
2-diethylaminoethyl 2-(4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different substituents .
Properties
CAS No. |
16737-87-4 |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C14H20BrNO3/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
RPLWTHIEEDQPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















